L-Leucyl-L-glutaminyl-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucyl-L-glutaminyl-L-tryptophan is a tripeptide composed of three amino acids: leucine, glutamine, and tryptophan. This compound has a molecular formula of C22H31N5O5 and a molecular weight of 445.51 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Leucyl-L-glutaminyl-L-tryptophan can be synthesized using enzymatic methods. One such method involves the use of L-amino acid ligase from Pseudomonas syringae, which catalyzes the condensation of unprotected amino acids in an ATP-dependent manner . The reaction conditions typically include a buffer solution, ATP, and the enzyme, with the reaction being carried out at a specific temperature and pH.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentative production using microbial enzymes. This method is cost-effective and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucyl-L-glutaminyl-L-tryptophan can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in modified tripeptides with different functional groups .
Wissenschaftliche Forschungsanwendungen
L-Leucyl-L-glutaminyl-L-tryptophan has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It is studied for its role in various biological processes and its potential as a bioactive peptide.
Industry: It is used in the production of functional peptides for food science, medicine, and cosmetics.
Wirkmechanismus
The mechanism of action of L-Leucyl-L-glutaminyl-L-tryptophan involves its interaction with specific molecular targets and pathways. It can act as a signal molecule in various metabolic processes, inducing greater assimilation of nitrogen by plants . In medicine, it may exert its effects through interactions with specific receptors or enzymes, leading to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
L-Leucyl-L-glutaminyl-L-tryptophan can be compared with other similar tripeptides, such as:
L-Leucyl-L-isoleucine: Known for its antidepressant effects.
L-Glutaminyl-L-tryptophan: A precursor of L-glutamyl-L-tryptophan, which has antiangiogenic activity.
L-Leucyl-L-serine: Enhances saltiness in food applications.
These compounds share similar structures but have unique properties and applications, highlighting the versatility and potential of this compound in various fields.
Eigenschaften
CAS-Nummer |
250653-25-9 |
---|---|
Molekularformel |
C22H31N5O5 |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H31N5O5/c1-12(2)9-15(23)20(29)26-17(7-8-19(24)28)21(30)27-18(22(31)32)10-13-11-25-16-6-4-3-5-14(13)16/h3-6,11-12,15,17-18,25H,7-10,23H2,1-2H3,(H2,24,28)(H,26,29)(H,27,30)(H,31,32)/t15-,17-,18-/m0/s1 |
InChI-Schlüssel |
YSKSXVKQLLBVEX-SZMVWBNQSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.